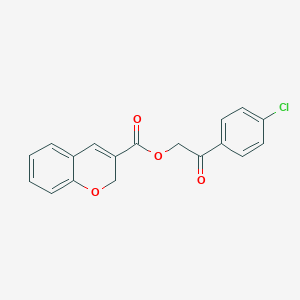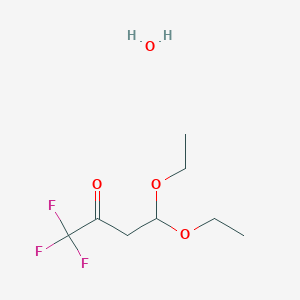
4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate: is a chemical compound with the molecular formula C8H15F3O4 . It is a hydrate form of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one, which is known for its unique chemical properties and applications in various fields of scientific research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate typically involves the reaction of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one with water under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a specific temperature and pressure to ensure the formation of the hydrate .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrate form .
Análisis De Reacciones Químicas
Types of Reactions: 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved can vary based on the specific application and context of use .
Comparación Con Compuestos Similares
- 4,4-Diethoxy-1,1,1-trifluorobut-3-en-2-one
- 4,4-Diethoxy-1,1,1-trifluorobut-2-yne
- 4,4-Diethoxy-1,1,1-trifluorobut-2-ene
Comparison: 4,4-Diethoxy-1,1,1-trifluorobutan-2-one hydrate is unique due to its hydrate form, which can influence its physical and chemical properties. Compared to its analogs, the hydrate form may exhibit different solubility, stability, and reactivity, making it suitable for specific applications where these properties are advantageous .
Propiedades
Fórmula molecular |
C8H15F3O4 |
|---|---|
Peso molecular |
232.20 g/mol |
Nombre IUPAC |
4,4-diethoxy-1,1,1-trifluorobutan-2-one;hydrate |
InChI |
InChI=1S/C8H13F3O3.H2O/c1-3-13-7(14-4-2)5-6(12)8(9,10)11;/h7H,3-5H2,1-2H3;1H2 |
Clave InChI |
TYMIKXWOSPUHGU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(CC(=O)C(F)(F)F)OCC.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(6-Bromo-1H-benzimidazol-2-yl)amino]-N-butylbenzamide](/img/structure/B12931635.png)
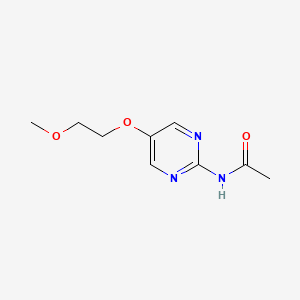

![N-{[5-(2-Methoxyethanesulfonyl)-1,2,4-thiadiazol-3-yl]methyl}acetamide](/img/structure/B12931673.png)
![Ethanol, 2-[2-[2-[(5-iodo-2-pyridinyl)oxy]ethoxy]ethoxy]-](/img/structure/B12931677.png)
![tert-Butyl (S)-6-methyl-2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12931680.png)

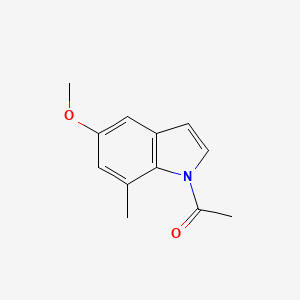
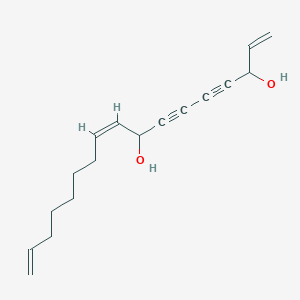
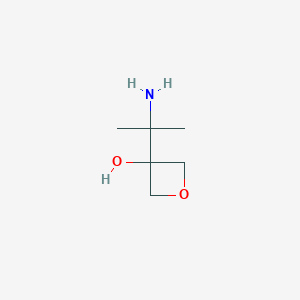


![Rel-(5S,7R)-3-bromo-2-(4-fluorophenyl)-5,7-dimethyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B12931719.png)
